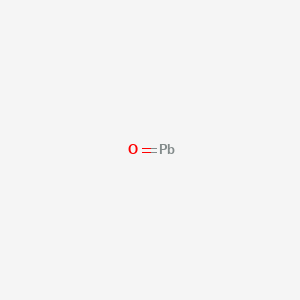
Lead monoxide
Cat. No. B057547
Key on ui cas rn:
1317-36-8
M. Wt: 223 g/mol
InChI Key: YEXPOXQUZXUXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04220628
Procedure details


After the calcination step 15, the impure lead monoxide and other impurities are subjected to an acid ammonium acetate leach at 21 to form a solution of lead acetate and an insoluble residue. The lead acetate solution is separated from the solids at 22. The solids, comprising an antimonial lead gangue is removed at 23 for smelting. The lead acetate solution is treated with ammonium hydroxide at 24 to precipitate lead hydroxide with the concurrent formation of an ammonium acetate solution. After separation of insoluble lead hydroxide from the solution at 25, the lead hydroxide is dehydrated by heating at 26 to form a pure PbO product at 27.


Name
Identifiers


|
REACTION_CXSMILES
|
[Pb:1]=O.[C:3]([O-:6])(=[O:5])[CH3:4].[NH4+]>>[C:3]([O-:6])(=[O:5])[CH3:4].[Pb+2:1].[C:3]([O-:6])(=[O:5])[CH3:4] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Pb]=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
